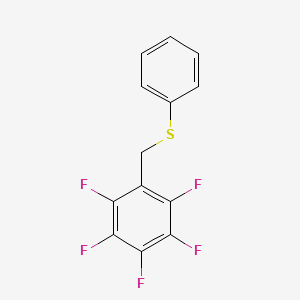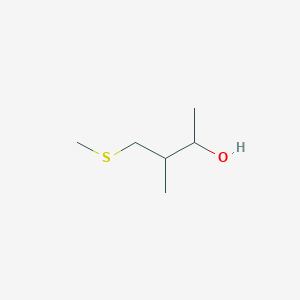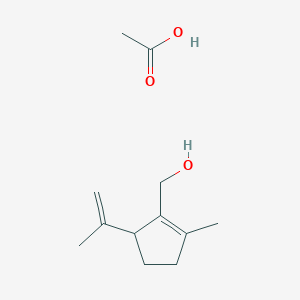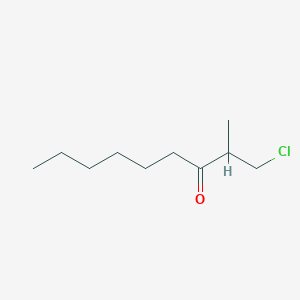![molecular formula C13H11ClF3NOS B14425926 2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1) CAS No. 81851-14-1](/img/structure/B14425926.png)
2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine–hydrogen chloride (1/1) is a chemical compound that features a pyridine ring substituted with a sulfinylmethyl group attached to a trifluoromethylbenzene moiety. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine–hydrogen chloride (1/1) typically involves the following steps:
Formation of the Sulfinylmethyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzene with a sulfinylating agent to form the sulfinylmethyl intermediate.
Coupling with Pyridine: The sulfinylmethyl intermediate is then coupled with pyridine under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine–hydrogen chloride (1/1) can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the nucleophile used and the site of substitution.
Aplicaciones Científicas De Investigación
2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine–hydrogen chloride (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A compound with two trifluoromethyl groups on a benzene ring.
1,3,5-Tris(trifluoromethyl)benzene: A compound with three trifluoromethyl groups on a benzene ring.
2,6-Bis(trifluoromethyl)pyridine: A pyridine derivative with two trifluoromethyl groups.
Uniqueness
2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine–hydrogen chloride (1/1) is unique due to the presence of both a sulfinyl group and a trifluoromethyl group, which impart distinct chemical and physical properties
Propiedades
Número CAS |
81851-14-1 |
|---|---|
Fórmula molecular |
C13H11ClF3NOS |
Peso molecular |
321.75 g/mol |
Nombre IUPAC |
2-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C13H10F3NOS.ClH/c14-13(15,16)10-4-3-6-12(8-10)19(18)9-11-5-1-2-7-17-11;/h1-8H,9H2;1H |
Clave InChI |
NVFDFKZRDCWMEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CS(=O)C2=CC=CC(=C2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)

![10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione](/img/structure/B14425873.png)
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)

![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)

![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)



![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)

